![molecular formula C25H27ClN6O2 B2696964 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 847408-90-6](/img/no-structure.png)
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with a purine core structure. Purines are aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. They are widely occurring in many natural substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the attached rings and groups would add complexity and potentially affect the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The purine core is relatively stable, but the attached groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study focused on the synthesis of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity, highlighting the potential of xanthene derivatives with vasodilatory activity. These compounds, including variations with chlorophenyl and methoxyphenyl substitutions, demonstrated significant vasodilator activity, indicating their relevance in developing new anti-asthmatic agents (Bhatia et al., 2016).
Cardiovascular Activity
Another study synthesized and tested 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular effects. These compounds showed prophylactic antiarrhythmic activity and hypotensive activity, suggesting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Research into 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones and their antihistaminic activity revealed compounds that inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their use in treating histamine-related disorders (Pascal et al., 1985).
Psychotropic Potential
A study on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 revealed their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities, highlighting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
The synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. These compounds targeted the MurB enzyme to disrupt peptidoglycan biosynthesis, showing promise as antiproliferative agents against Mycobacterium tuberculosis (Konduri et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a purine derivative, followed by the addition of a phenylethyl group and a chlorophenyl group.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione", "N,N'-carbonyldiimidazole", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "The synthesis begins with the reaction of 4-(3-chlorophenyl)piperazine with N,N'-carbonyldiimidazole in dichloromethane to form the corresponding imidazolide intermediate.", "The imidazolide intermediate is then added to a solution of 3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in dimethylformamide and triethylamine, and the mixture is stirred at room temperature for several hours.", "The resulting mixture is then poured into a mixture of diethyl ether and water, and the organic layer is separated and washed with sodium bicarbonate solution.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography to yield the final compound, 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione." ] } | |
Número CAS |
847408-90-6 |
Fórmula molecular |
C25H27ClN6O2 |
Peso molecular |
478.98 |
Nombre IUPAC |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-23-22(24(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)21(27-23)17-30-12-14-31(15-13-30)20-9-5-8-19(26)16-20/h2-9,16H,10-15,17H2,1H3,(H,28,33,34) |
Clave InChI |
DEWWZDHBLPFWGY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


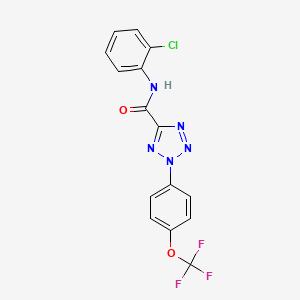
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
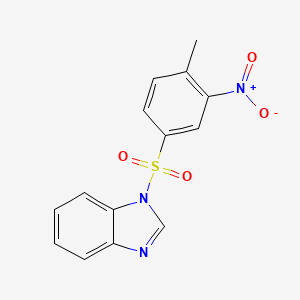
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)

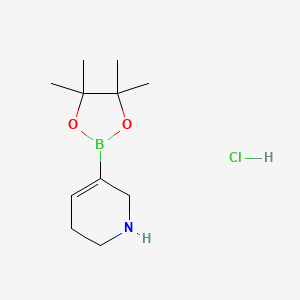
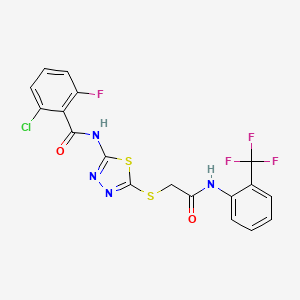
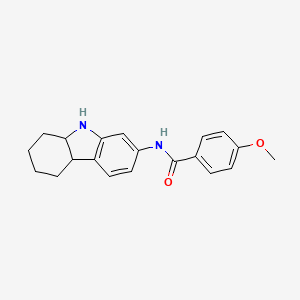

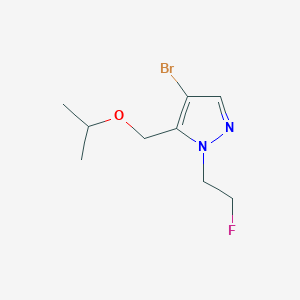
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)
